N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzofuran ring, a chloro-methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a different functional group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the benzofuran ring.
Reduction Products: Compounds with reduced functional groups.
Substitution Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide
Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H18ClNO3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClNO3/c1-3-12-4-6-17-15(8-12)13(11-24-17)9-19(22)21-14-5-7-18(23-2)16(20)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,21,22) |
InChI Key |
AUDMTOZEHQQLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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